S-Allyl-L-cysteine is predominantly sourced from garlic, especially in its aged or fermented forms. The process of fermentation enhances the bioavailability and concentration of this compound. Studies have shown that S-Allyl-L-cysteine can be quantified in various garlic extracts using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
S-Allyl-L-cysteine belongs to the class of organosulfur compounds. It is classified as a non-proteinogenic amino acid due to its structural differences from standard amino acids. Its unique properties and biological activities differentiate it from other amino acids commonly found in proteins.
The synthesis of S-Allyl-L-cysteine can be achieved through various methods, including:
In a typical synthesis procedure:
The molecular formula of S-Allyl-L-cysteine is . Its structure includes:
S-Allyl-L-cysteine participates in various chemical reactions, including:
The reactivity of S-Allyl-L-cysteine can be influenced by factors such as pH and temperature, which affect its ionization state and nucleophilicity.
The mechanism by which S-Allyl-L-cysteine exerts its biological effects involves several pathways:
Studies have demonstrated that S-Allyl-L-cysteine can significantly reduce markers of oxidative stress in cellular models, indicating its potential therapeutic applications.
S-Allyl-L-cysteine has been extensively studied for its potential health benefits:
Research continues to explore additional therapeutic applications, including neuroprotective effects and metabolic health benefits associated with S-Allyl-L-cysteine consumption from garlic products.
S-Allyl-L-cysteine (SAC), chemically designated as (R)-2-Amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid, is an organosulfur compound derived from the amino acid L-cysteine. Its molecular formula is C₆H₁₁NO₂S, with a molecular weight of 161.22 g/mol [3] [8]. SAC features an allylthio group (–S–CH₂–CH=CH₂) attached to the cysteine moiety via a thioether linkage. Crucially, it exhibits chirality at the α-carbon, existing predominantly as the L-enantiomer in biological systems [3] [5]. This stereochemistry is essential for its enzymatic interactions and bioavailability.
Table 1: Key Physicochemical Properties of SAC
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 161.22 g/mol | - |
Melting Point | 219–223°C | Literature reports [3] [5] [8] |
Density | 1.191 ± 0.06 g/cm³ | Predicted |
Water Solubility | 32 mg/mL (198.7 mM) | 20°C [1] [5] |
pKa | 1.88 (carboxyl), 8.76 (amino) | Predicted at 25°C [1] |
LogP | 0.3175 | Calculated partition coefficient [8] |
The thioether bond in SAC confers stability under acidic conditions, as evidenced by its resistance to C–S bond cleavage in 6N HCl at 50°C [2]. However, under basic conditions (2N NaOH), SAC degrades to allyl mercaptan and allyl sulfide [2]. Its zwitterionic nature facilitates solubility in aqueous environments, particularly above pH 9, where solubility reaches 1,000 g/L [1]. SAC is odorless—unlike volatile allicin-derived garlic compounds—and enhances sweet, salty, and umami tastes in foods [1].
SAC biosynthesis in garlic (Allium sativum) occurs through interconnected pathways involving glutathione derivatives and enzymatic transformations:
Precursor Formation: The primary route utilizes valine-derived methacrylic acid, which reacts with glutathione to form S-2-carboxypropyl glutathione. Sequential elimination of glycine and glutamate yields S-2-carboxypropyl cysteine [1] [9]. Decarboxylation and oxidation convert this intermediate to γ-glutamyl-S-allyl cysteine (GSAC), the direct precursor of SAC.
γ-Glutamyl Transpeptidase (GGT)-Mediated Hydrolysis: GSAC undergoes deglutamylation via GGT, an enzyme localized in the cytoplasm [1] [4]. Cloned garlic GGT exhibits high specificity for GSAC but not its sulfoxide derivatives [1]. This reaction releases SAC, as confirmed by tracer studies showing labeled valine incorporation into SAC’s allyl group [9].
Alternative Pathway: Evidence supports a minor route where serine and allyl thiol directly combine to form SAC, bypassing γ-glutamyl intermediates [1].
Table 2: Compartmentalization of SAC and Precursors in Garlic
Compound | Primary Location | Concentration in Bulbs |
---|---|---|
γ-Glutamyl-S-allyl cysteine | Cytoplasm/Chloroplast | 2–7 mg/g fresh weight [1] |
SAC | Cytoplasm/Cytoplasmic Vesicles | 3–14 mg/g fresh weight [1] |
Alliin (ACSO) | Cytoplasmic Vesicles | 3–14 mg/g fresh weight [1] |
Regulatory Factors:
Aged Garlic Extract (AGE), produced by prolonged (up to 20 months) extraction of fresh garlic in 15–20% ethanol, features SAC as its most abundant organosulfur compound [2] [6]. The aging process drives critical transformations:
Table 3: SAC Dynamics During Garlic Aging
Aging Duration | γ-Glutamyl-S-allyl cysteine | SAC | Key Transformations |
---|---|---|---|
0 months | 12.7 mg/g | 0.2 mg/g | Initial blending |
1 month | 5.8 mg/g | 5.9 mg/g | Rapid GSAC hydrolysis |
3 months | 1.1 mg/g | 7.2 mg/g | Peak SAC stabilization |
24 months | 0 mg/g | 7.2 mg/g | Complete precursor conversion [2] |
Stability Drivers:
In commercial AGE, SAC concentrations reach ~0.6 mg/g extract and serve as a standardization marker [2] [6]. Notably, only 19% of theoretical SAC yield from fresh garlic is recovered in final products due to processing losses [2]. Non-sulfur compounds like Nα-(1-deoxy-D-fructos-1-yl)-L-arginine in AGE may synergistically enhance SAC’s antioxidant efficacy [2].
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